GSK1016790A - 942206-85-1

GSK1016790A

Catalog Number: EVT-269753
CAS Number: 942206-85-1
Molecular Formula: C28H32Cl2N4O6S2
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK1016790A is a synthetic small molecule classified as a transient receptor potential vanilloid 4 (TRPV4) agonist. It serves as a valuable tool in scientific research to elucidate the biological function and therapeutic potential of TRPV4 channels [, ].

Relevance: 4α-PDD is structurally distinct from GSK1016790A but shares its ability to activate TRPV4 channels. GSK1016790A demonstrates superior potency, exhibiting a 300-fold higher potency for TRPV4 activation than 4α-PDD. [] Additionally, GSK1016790A demonstrates greater selectivity for TRPV4 compared to 4α-PDD. []

GSK2193874

Compound Description: GSK2193874 is a highly selective antagonist of TRPV4 channels. [, ] It has been shown to effectively block the effects of GSK1016790A in various experimental settings. [, , ]

Relevance: GSK2193874 serves as a valuable tool compound to investigate the specific role of TRPV4 in various physiological processes by blocking the effects of agonists like GSK1016790A. []

HC-067047

Compound Description: HC-067047 is a potent and selective antagonist of TRPV4 channels. [, , , , ] It effectively inhibits TRPV4-mediated activities and has demonstrated protective effects against various pathological conditions in preclinical studies. [, , ]

5,6-Epoxyeicosatrienoic acid (5,6-EET)

Compound Description: 5,6-EET is an endogenous arachidonic acid metabolite and a putative endogenous activator of TRPV4 channels. [, ]

Relevance: 5,6-EET represents an endogenous counterpart to exogenous TRPV4 agonists like GSK1016790A. Understanding the role of 5,6-EET in TRPV4 activation provides valuable insights into the physiological and pathophysiological roles of TRPV4. [, ]

Acetylcholine (ACh)

Compound Description: Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and vasodilation. []

GSK2263095, GSK2220691, and GSK2337429A

Compound Description: These compounds are identified as novel and selective TRPV4 antagonists. [] They are proposed as valuable tools for in vitro and in vivo studies investigating the roles of TRPV4. []

Relevance: These additional GSK compounds highlight the ongoing efforts to develop selective TRPV4 modulators as potential therapeutic agents for various conditions. These compounds could provide additional tools to dissect the specific roles of TRPV4 in comparison to GSK1016790A. []

RN1734

Compound Description: RN1734 is another TRPV4 antagonist that exhibits selectivity for the channel. [, ] It has been utilized in experimental settings to block the effects of TRPV4 activation. [, ]

Capsaicin

Compound Description: Capsaicin is a pungent alkaloid found in chili peppers, known to activate the transient receptor potential vanilloid 1 (TRPV1) channel. []

Relevance: Although structurally unrelated to GSK1016790A and acting on a different TRP channel, capsaicin serves as a comparator compound in studies investigating the vascular effects of TRPV4 activation. [] By comparing the responses elicited by capsaicin (TRPV1 agonist) and GSK1016790A (TRPV4 agonist), researchers can delineate the specific contributions of TRPV4 channels in vascular responses.

Synthesis Analysis

The synthesis of GSK1016790A involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. Although specific synthetic routes may vary, the general process can be summarized as follows:

  1. Formation of Benzothiophene Derivative: The synthesis begins with the preparation of a benzothiophene core, which serves as the backbone for further functionalization.
  2. Amide Bond Formation: The benzothiophene is then reacted with various amines to introduce the sulfonamide and piperazine moieties.
  3. Final Coupling: The final step involves coupling the synthesized intermediates to form the complete structure of GSK1016790A.

Technical parameters such as reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity during synthesis. Typically, high-performance liquid chromatography (HPLC) is employed to purify the final product .

Molecular Structure Analysis

GSK1016790A features a complex molecular structure characterized by multiple functional groups that contribute to its activity as a TRPV4 agonist. The key structural components include:

  • Benzothiophene Core: This aromatic system contributes to the hydrophobic interactions necessary for binding to TRPV4.
  • Piperazine Ring: Provides flexibility and facilitates interactions with receptor sites.
  • Sulfonamide Group: Enhances solubility and may play a role in receptor affinity.

The molecular formula is C₁₈H₂₃Cl₂N₃O₄S, which indicates the presence of chlorine atoms and a sulfonyl group that are essential for its biological activity .

Chemical Reactions Analysis

GSK1016790A primarily undergoes interactions with TRPV4 channels, leading to significant calcium ion influx. The activation mechanism involves:

  • Calcium Influx: Upon binding to TRPV4, GSK1016790A induces conformational changes that allow calcium ions to permeate through the channel.
  • Signal Transduction Pathways: This influx triggers downstream signaling pathways associated with various physiological responses, including muscle contraction and sensory perception.

Additionally, GSK1016790A has been shown not to affect other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM, indicating its specificity towards TRPV4 .

Mechanism of Action

The mechanism of action of GSK1016790A involves its selective binding to the TRPV4 channel, activating it in response to various stimuli such as osmotic pressure and mechanical stress. Upon activation:

  1. Calcium Ion Permeability: The channel opens, allowing extracellular calcium ions to flow into the cell.
  2. Intracellular Signaling Cascade: This influx leads to increased intracellular calcium levels, which activate various signaling pathways involved in muscle contraction (e.g., in bladder smooth muscle) and neuronal signaling.

Experimental data indicate that GSK1016790A has an EC50 value of approximately 2.1 nM in human cells expressing TRPV4, demonstrating its high potency compared to other known activators .

Physical and Chemical Properties Analysis

GSK1016790A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 420.36 g/mol.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its application in biological assays and pharmacological studies .

Applications

GSK1016790A has several scientific applications due to its ability to selectively activate TRPV4 channels:

  • Pharmacological Research: It serves as a tool for investigating the physiological roles of TRPV4 in various tissues, including bladder smooth muscle and astrocytes.
  • Cancer Immunotherapy: Recent studies suggest that GSK1016790A may modulate immune responses by affecting myeloid-derived suppressor cells, highlighting its potential therapeutic applications in cancer treatment .
  • Neuroscience Studies: The compound has been utilized to study calcium signaling dynamics in astrocytic endfeet, contributing insights into neurophysiological processes .
Molecular Mechanisms of TRPV4 Activation by GSK1016790A

Agonist-Induced Channel Recruitment Dynamics

GSK1016790A modulates TRPV4 activity not merely by gating pre-existing plasma membrane channels but by dynamically regulating their surface density through rapid trafficking events. Key insights include:

  • Single-Molecule Trafficking Studies: Total Internal Reflection Fluorescence (TIRF) microscopy reveals that GSK1016790A stimulation induces a biphasic redistribution of TRPV4 channels. Within 2–5 minutes, channel density at the plasma membrane increases by ~40%, followed by a significant decline (~30% below baseline) after 20 minutes due to internalization into recycling endosomes [1] [4]. This trafficking is distinct from shear stress-induced translocation, highlighting stimulus-specific regulation.
  • Phosphorylation-Dependent Sensitization: Phosphorylation at Ser-823 and Ser-824 residues in TRPV4’s C-terminal domain potentiates channel activation by endogenous agonists like arachidonic acid. However, GSK1016790A bypasses this requirement, directly inducing channel opening independent of these phosphorylation events [2].
  • Two-Phase Recruitment Model:
  • Acute Phase (0–5 min): GSK1016790A binding triggers conformational changes that unmask cytosolic domains, recruiting vesicular TRPV4 pools to the membrane.
  • Desensitization Phase (>20 min): Activated channels undergo clathrin-dependent endocytosis, reducing surface availability and dampening calcium influx [1] [4].

Table 1: Techniques for Studying TRPV4 Recruitment by GSK1016790A

MethodKey FindingsReference
TIRF MicroscopyQuantified real-time membrane insertion and internalization of TRPV4-Venus fusion proteins [1]
Bioluminescence Resonance Energy Transfer (BRET)Detected association of TRPV4 with recycling endosome marker Rab11 during internalization [1]
Surface BiotinylationConfirmed ~50% reduction in plasma membrane TRPV4 density 30 min post-GSK1016790A stimulation [4]

Calcium Signaling and Intracellular Store Dependency

GSK1016790A-induced TRPV4 activation initiates complex Ca²⁺ signals that propagate through interconnected cellular pathways:

  • Biphasic Calcium Response: Initial Ca²⁺ influx (t = 1–3 min) through TRPV4 triggers secondary Ca²⁺ release from endoplasmic reticulum (ER) stores via inositol trisphosphate receptors (IP₃Rs). This "calcium-induced calcium release" (CICR) amplifies cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ) by 2–3 fold, as validated by inhibitors like 2-APB (IP₃R blocker) and xestospongin C [1] [4] [6]. Depleting ER stores with thapsigargin (SERCA inhibitor) abolishes this amplification.
  • Signaling Pathway Integration:
  • PI3K-PKC-RhoA Axis: Phosphatidylinositol 3-kinase (PI3K) activates protein kinase C (PKC), which phosphorylates downstream effectors like RhoA GTPase. RhoA inhibition (using C3 transferase) reduces membrane TRPV4 density by 60%, implicating actin remodeling in channel trafficking [1] [4].
  • Calcium-Calmodulin Feedback: Ca²⁺-bound calmodulin (CaM) binds TRPV4’s C-terminal domain (aa 812–831), promoting channel inactivation and limiting sustained Ca²⁺ entry [8].
  • Negative Regulation: Elevated [Ca²⁺]ᵢ activates Ca²⁺-dependent proteases and induces mitochondrial permeability transition, linking TRPV4 overactivation to ferroptosis in cancer cells [6].

Table 2: Calcium Dynamics in GSK1016790A-Activated TRPV4 Signaling

Regulatory FactorRole in Ca²⁺ SignalingExperimental Modulation
Extracellular Ca²⁺Primary influx source; Permeability ratio Ca²⁺:Na⁺ ≈ 10:1EGTA chelation blocks ~80% response
ER Ca²⁺ StoresSecondary release via IP₃Rs; amplifies [Ca²⁺]ᵢThapsigargin depletes stores
PI3K-PKC-RhoA PathwayEnhances membrane trafficking of TRPV4; PKC inhibitors reduce Ca²⁺ peak by 50%GSK690693 (Akt inhibitor)
Calmodulin (CaM)Binds TRPV4 C-terminus; induces Ca²⁺-dependent desensitizationCaM-binding domain deletion mutants

Vesicular Trafficking Mechanisms: Complete vs. Partial Fusion

TRPV4 channels are shuttled to the plasma membrane via vesicular fusion, with GSK1016790A dictating the mode of fusion and subsequent endocytic recycling:

  • Complete Fusion: ~70% of TRPV4-containing vesicles undergo full integration into the plasma membrane. This process delivers functional channels to the surface and is dependent on soluble NSF attachment protein receptor (SNARE) complexes. Inhibition by brefeldin A (Golgi-disrupting agent) reduces channel density by 45%, confirming reliance on de novo vesicular transport [1] [4].
  • Partial (Kiss-and-Run) Fusion: A subset of vesicles (~30%) transiently docks with the membrane, releasing TRPV4 channels without full vesicle incorporation. This mode allows rapid, localized Ca²⁺ microdomains detected via TIRFM as subcellular "Ca²⁺ sparklets" [3] [6].
  • Recycling and Endosomal Sorting: Internalized TRPV4 channels are sorted into Rab11-positive recycling endosomes. BRET assays demonstrate a 2.5-fold increase in TRPV4-Rab11 association post-stimulation, facilitating channel reinsertion [1]. Conversely, lysosomal inhibition (e.g., bafilomycin A1) prolongs channel residency in endosomes, reducing functional recovery.
  • Cytoskeletal Dependence: Actin polymerization (inhibited by cytochalasin D) and microtubule networks are essential for vesicular transport. Disruption decreases membrane trafficking efficiency by >60% [1] [4].

Table 3: Vesicular Trafficking Modes for TRPV4

Trafficking ModeCharacteristicsFunctional Outcome
Complete FusionFull vesicle-plasma membrane integration; SNARE-dependentSustained channel delivery
Partial FusionTransient pore formation; limited cargo releaseRapid, localized Ca²⁺ microdomains
Clathrin-Mediated EndocytosisDynamin-dependent internalization; PIPstop2-sensitiveChannel inactivation and degradation
Rab11-Dependent RecyclingEndosomal sorting and reinsertionChannel membrane resensitization

Properties

CAS Number

942206-85-1

Product Name

GSK1016790A

IUPAC Name

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide

Molecular Formula

C28H32Cl2N4O6S2

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1

InChI Key

IVYQPSHHYIAUFO-VXKWHMMOSA-N

SMILES

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3

Solubility

Soluble in DMSO

Synonyms

GSK 1016790A
GSK-1016790A
GSK1016790A
N-(1-((4-(2-(((2,4-dichlorophenyl)sulfonyl)amino)-3-hydroxypropanoyl)-1-piperazinyl)carbonyl)-3-methylbutyl)-1-benzothiophene-2-carboxamide

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.